molecular formula C11H14N8 B5351820 5-isopropyl-N-(1H-tetrazol-5-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine

5-isopropyl-N-(1H-tetrazol-5-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine

カタログ番号 B5351820
分子量: 258.28 g/mol
InChIキー: PQQSDRCSZANTDN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-isopropyl-N-(1H-tetrazol-5-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine, also known as CPI-455, is a novel small molecule inhibitor that has been developed for the treatment of cancer. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

作用機序

5-isopropyl-N-(1H-tetrazol-5-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine works by inhibiting the activity of a protein known as cyclin-dependent kinase 7 (CDK7). CDK7 is involved in the regulation of cell cycle progression and transcriptional activation. By inhibiting CDK7, this compound disrupts the normal functioning of cancer cells, leading to their death. This mechanism of action makes this compound a unique and promising therapeutic agent for cancer treatment.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, this compound has been found to affect the expression of genes involved in cell cycle regulation, DNA damage response, and apoptosis. This compound has also been shown to induce cell cycle arrest and inhibit angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.

実験室実験の利点と制限

One of the major advantages of 5-isopropyl-N-(1H-tetrazol-5-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is its specificity for CDK7, which makes it a potent and selective inhibitor. This specificity reduces the risk of off-target effects and toxicity. However, the complex synthesis of this compound and its limited availability may pose challenges for lab experiments. Additionally, the efficacy of this compound may vary depending on the type of cancer and the genetic profile of the patient.

将来の方向性

There are several future directions for the research and development of 5-isopropyl-N-(1H-tetrazol-5-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine. One potential area of focus is the optimization of the synthesis process to increase the yield and purity of the compound. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to this compound. Additionally, the combination of this compound with other therapeutic agents may enhance its efficacy and reduce the risk of resistance. The clinical evaluation of this compound in various types of cancer is also an important future direction for research.
Conclusion:
In conclusion, this compound is a promising small molecule inhibitor that has shown potential for the treatment of cancer. Its unique mechanism of action and specificity for CDK7 make it a potent and selective therapeutic agent. However, further research is needed to optimize its synthesis, identify biomarkers, and evaluate its clinical efficacy. The development of this compound represents an exciting advancement in the field of cancer therapeutics and offers hope for patients with cancer.

合成法

The synthesis of 5-isopropyl-N-(1H-tetrazol-5-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine involves several steps, including the preparation of intermediate compounds and the coupling of various reagents. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. The synthesis of this compound is a complex process that requires expertise in organic chemistry and analytical techniques.

科学的研究の応用

5-isopropyl-N-(1H-tetrazol-5-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells. These findings suggest that this compound may be a promising therapeutic option for the treatment of various types of cancer.

特性

IUPAC Name

5-propan-2-yl-N-(2H-tetrazol-5-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N8/c1-7(2)8-5-11(12-6-9-15-17-18-16-9)19-10(14-8)3-4-13-19/h3-5,7,12H,6H2,1-2H3,(H,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQQSDRCSZANTDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=CC=NN2C(=C1)NCC3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。